N-(2-furylmethyl)-4-[2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]benzamide
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include the compound’s CAS number, which is a unique numerical identifier assigned by the Chemical Abstracts Service to every chemical substance described in the open scientific literature.
Synthesis Analysis
The synthesis analysis of a compound involves detailing the chemical reactions used to produce the compound. This includes the starting materials, reagents, catalysts, and conditions used in the synthesis process.Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose.Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that a compound can undergo. This includes understanding the reaction mechanisms, the conditions under which the reactions occur, and the products formed.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and refractive index. These properties can be determined using various experimental techniques.Scientific Research Applications
Antitumor Activity
Imidazole derivatives, including the compound N-(2-furylmethyl)-4-[2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]benzamide, have been extensively studied for their antitumor activity. Studies have shown that various imidazole derivatives, like 4-nitro-5-thioimidazole, benzimidazole, and imidazolylpeptides, demonstrate significant biological properties and some have progressed to the preclinical testing stage. These compounds are of interest both for the development of new antitumor drugs and for synthesizing compounds with diverse biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Impact on Central Nervous System
Research indicates that imidazole derivatives can be synthesized into potent drugs impacting the Central Nervous System (CNS). The presence of heteroatoms such as nitrogen, oxygen, and sulfur in these compounds contributes to a range of agonistic, antagonistic, depressant, and stimulant activities on the CNS. It is suggested that imidazole might be the most potent due to its CNS penetrability and activity, followed by imidazothiazole and benzimidazole. The azole group common to these classes may be responsible for some of their CNS effects (Saganuwan, 2020).
Safety And Hazards
The safety and hazards associated with a compound involve understanding its toxicity, flammability, and environmental impact. This information is typically found in the compound’s Material Safety Data Sheet (MSDS).
Future Directions
Future directions for research on a compound could involve exploring new synthesis methods, studying new reactions, investigating its biological activity, or developing applications based on its properties.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-[2-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]sulfanylimidazol-1-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4S/c1-32-21-10-4-18(5-11-21)15-27-23(30)17-34-25-26-12-13-29(25)20-8-6-19(7-9-20)24(31)28-16-22-3-2-14-33-22/h2-14H,15-17H2,1H3,(H,27,30)(H,28,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNFKPBQWNUQNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-furylmethyl)-4-[2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]benzamide |
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